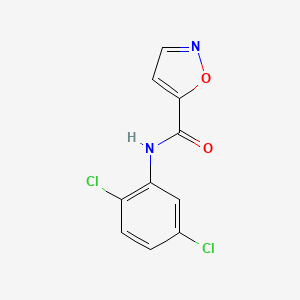

N-(2,5-dichlorophenyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DIC is a chemical compound that belongs to the isoxazole family. It was first synthesized in 1959 by the pharmaceutical company Merck & Co. DIC is a white crystalline powder that is soluble in organic solvents and has a melting point of 200-202°C. DIC has been used in various scientific research studies due to its unique properties.

Scientific Research Applications

Photodynamic Therapy (PDT)

PDT combines light and photosensitizers to treat cancer and other conditions. N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide could serve as a photosensitizer in PDT. Researchers investigate its absorption spectra, singlet oxygen generation, and tumor-specific accumulation. If successful, it could enhance PDT efficacy.

- 1-(2,5-Dichlorophenyl)biguanide hydrochloride

- N-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide

- [Feature Paper on 2,2-Dichloro-N-[5-[2-3-(4 … (Note: This reference discusses related compounds)

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide may also interact with various biological targets.

Mode of Action

Some compounds with similar structures have been found to inhibit the transcription factor nf-κb . This suggests that N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide might interact with its targets and cause changes in cellular processes, potentially through the inhibition of key transcription factors.

Biochemical Pathways

Compounds that inhibit the transcription factor nf-κb, like some structurally similar compounds do , can affect a wide range of biochemical pathways, including those involved in inflammation, immunity, cell proliferation, and apoptosis.

Result of Action

The inhibition of the transcription factor nf-κb, as suggested by the action of some structurally similar compounds , can lead to a wide range of effects at the molecular and cellular levels, potentially influencing processes such as inflammation, immunity, cell proliferation, and apoptosis.

properties

IUPAC Name |

N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-1-2-7(12)8(5-6)14-10(15)9-3-4-13-16-9/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILDPFCIKAHGKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C2=CC=NO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)

![4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2358623.png)

![3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2358624.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2358626.png)

![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)

![N-([1,1'-biphenyl]-2-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2358635.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2358636.png)